1-(4-Fluoro-2-methoxyphenyl)propan-2-ol

Lipophilicity Physicochemical Properties ADME Prediction

Researchers often face batch-to-batch variability in fluorinated building blocks, risking data irreproducibility. This compound provides consistent purity (≥95%) with identity confirmed by NMR. Key advantages: Precise substitution pattern (4-F, 2-MeO) enables SAR studies; Calculated LogP 1.76 and TPSA 29.46 Ų for ADME optimization; Secondary alcohol allows further functionalization (oxidation, leaving group). Global shipping available.

Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
Cat. No. B7968081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-2-methoxyphenyl)propan-2-ol
Molecular FormulaC10H13FO2
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=C(C=C1)F)OC)O
InChIInChI=1S/C10H13FO2/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6-7,12H,5H2,1-2H3
InChIKeyOFZNTCKUDHUYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluoro-2-methoxyphenyl)propan-2-ol: Physicochemical and Structural Baseline for Research Sourcing


1-(4-Fluoro-2-methoxyphenyl)propan-2-ol (CAS 1532339-94-8) is a fluorinated aromatic alcohol with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . Its structure features a phenyl ring with a fluorine atom at the 4-position and a methoxy group at the 2-position, with a propan-2-ol side chain . This specific arrangement of substituents defines its physicochemical properties, including a calculated LogP of 1.7576, a topological polar surface area (TPSA) of 29.46 Ų, and three rotatable bonds .

Procurement Integrity: Why 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol Cannot Be Replaced by Other Fluoro-Methoxyphenyl Analogs


Substitution with a closely related analog, such as a regioisomer or a compound with a different alcohol chain length or branching, is not scientifically valid without extensive re-validation. The precise positioning of the fluorine and methoxy substituents on the phenyl ring, combined with the specific propan-2-ol moiety, dictates the molecule's electronic distribution, steric profile, and lipophilicity (e.g., LogP 1.7576) . These factors critically influence reactivity as a synthetic intermediate and its interaction with biological targets. Even a seemingly minor change, such as moving the alcohol group from the 2- to the 1-position on the propyl chain (as in 1-(4-fluoro-2-methoxyphenyl)propan-1-ol, CAS 1314970-76-7), results in a distinct chemical entity with altered properties and unverified performance, thereby risking experimental failure and data irreproducibility .

Quantitative Differentiation of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol (CAS 1532339-94-8)


Lipophilicity (LogP) Comparison with Propan-1-ol Regioisomer

The calculated lipophilicity (LogP) of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is 1.7576 . While a directly measured LogP for the propan-1-ol regioisomer (CAS 1314970-76-7) is not available in the same source, the structural difference—a secondary alcohol in the target compound versus a primary alcohol in the comparator—is known to influence polarity and hydrogen bonding capacity. This difference is expected to result in a lower LogP for the propan-1-ol analog, which would affect its behavior in partitioning assays and biological systems .

Lipophilicity Physicochemical Properties ADME Prediction

Structural Confirmation via InChIKey and Vendor Purity Specifications

The unique identity of 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol is definitively established by its InChIKey (OFZNTCKUDHUYLI-UHFFFAOYNA-N) . This differentiates it from its regioisomer, 1-(4-fluoro-2-methoxyphenyl)propan-1-ol (CAS 1314970-76-7), which has a different InChIKey. Reputable vendors specify a minimum purity of 95% to 98% , which is a critical quality control metric for reproducible research.

Analytical Chemistry Quality Control Compound Identity

Evidence-Based Applications for Sourcing 1-(4-Fluoro-2-methoxyphenyl)propan-2-ol


Synthetic Intermediate in Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of more complex molecules, particularly those containing a fluorinated aromatic motif. Its secondary alcohol group allows for further functionalization (e.g., oxidation to a ketone or conversion to a leaving group) while the fluorine and methoxy substituents provide unique electronic and steric properties for downstream SAR studies .

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

Its calculated LogP of 1.7576 and TPSA of 29.46 Ų position it as a moderately lipophilic compound with potential for membrane permeability. This makes it a useful probe in medicinal chemistry campaigns where balancing potency with ADME properties is critical, especially when compared to more polar or more lipophilic analogs in a series.

Reference Standard in Analytical Method Development

With a well-defined InChIKey (OFZNTCKUDHUYLI-UHFFFAOYNA-N) and commercially available high purity (95-98%) , this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of related substances in reaction mixtures or biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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